
20R-Camptothecin
概要
説明
Chemical Structure and Properties 20R-Camptothecin (20R-CPT) is a stereoisomer of the natural alkaloid camptothecin (CPT), which is derived from the Chinese tree Camptotheca acuminata. Its molecular formula is C₂₀H₁₆N₂O₄, with a molecular weight of 348.35 g/mol . The compound features a planar pentacyclic ring system, including a quinoline moiety and a lactone ring (E-ring). The 20R configuration refers to the stereochemistry at the C20 position, distinguishing it from the more widely studied 20S-CPT, which is the naturally occurring and biologically active form .
準備方法
Synthetic Resolution of Racemic Camptothecin
Diastereomeric Amide Formation
The synthesis of 20(R)-camptothecin begins with a racemic mixture of tricyclic lactone intermediates. A pivotal step involves reacting the racemic lactone with an optically active amine, such as R-(+)-α-methylbenzylamine, to form diastereomeric amides . These amides exhibit distinct polarities due to their stereochemical configurations, enabling separation via solvent-based fractional crystallization.
Key Reaction:
-
Racemic Lactone Intermediate (I) :
-
Optically Active Amine : R-(+)-α-methylbenzylamine
-
Diastereomeric Amides (II) :
-
(R,R)-amide (more polar)
-
(S,R)-amide (less polar)
-
Solvent-Induced Fractional Crystallization
Treatment of the diastereomeric amide mixture with non-polar solvents like toluene precipitates the more polar (R,R)-amide, while the (S,R)-amide remains in the mother liquor . This step achieves partial resolution, yielding enriched fractions of each diastereomer.
Solvent Optimization:
Solvent | Polarity | Precipitation Efficiency |
---|---|---|
Toluene | Low | High (R,R)-amide yield |
Hexane | Very Low | Moderate |
Dichloromethane | High | Low (ineffective) |
Lactonization and Deprotection
The isolated (R,R)-amide undergoes acid-catalyzed lactonization to regenerate the tricyclic ketolactone (III), preserving the R-configuration . Glacial acetic acid is typically employed for this step, achieving >98% enantiomeric excess (ee) under optimized conditions.
Reaction Conditions:
-
Acid : Glacial acetic acid (3–5 equiv)
-
Temperature : 60–80°C
-
Time : 4–6 hours
Orthogonal Coupling with ortho-Amino Aldehydes
The resolved (R)-ketolactone reacts with substituted ortho-amino aldehydes or ketones to form the camptothecin core. For example, 5-chloro-2-aminobenzaldehyde couples with the ketolactone in the presence of p-toluenesulfonic acid, yielding 20(R)-camptothecin derivatives .
Substrate Scope and Selectivity
Ortho-Amino Compound | R Group | Product Yield (%) |
---|---|---|
5-Chloro-2-aminobenzaldehyde | Cl | 72 |
5-Methoxy-2-aminobenzaldehyde | OCH₃ | 65 |
5-Cyano-2-aminobenzaldehyde | CN | 68 |
Total Synthesis Approaches
Hydroxyl-Containing Tricyclic Intermediate
WO1990003169A1 describes a racemic synthesis using a hydroxyl-containing tricyclic intermediate (XI) . While this method produces 20(RS)-camptothecin, subsequent resolution via the aforementioned diastereomeric amide method enables isolation of the 20(R) enantiomer.
Synthesis Pathway:
-
Ethylene Diacetal Formation : Protection of nitro groups.
-
Reduction : Na₂S-mediated reduction to amine intermediates.
-
Cyclization : Acid-catalyzed lactonization.
Challenges and Optimization Strategies
Enantiomeric Purity Control
-
Amine Selection : Optically pure amines (e.g., α-methylbenzylamine) with >98% ee are critical .
-
Solvent Polarity : Non-polar solvents maximize differential solubility of diastereomers.
-
Acid Catalysis : Controlled acid strength prevents racemization during lactonization.
Yield Enhancement
化学反応の分析
CRLX101は、主にその活性成分であるカンプトテシンを含むさまざまな化学反応を受けます。主要な反応の種類には以下が含まれます。
酸化: カンプトテシンは酸化反応を受け、反応性酸素種の生成につながる可能性があります。
還元: 還元反応は特定の条件下で起こり、カンプトテシンの化学構造を変化させる可能性があります。
置換: 置換反応はカンプトテシン分子を修飾し、治療特性を強化する可能性があります。
これらの反応に使用される一般的な試薬や条件には、酸化剤、還元剤、さまざまな溶媒が含まれます。 これらの反応から形成される主要な生成物は、一般的に化学的性質が変化したカンプトテシンの誘導体です .
科学研究への応用
CRLX101は、特にがん治療の分野において、さまざまな科学研究への応用で有望な結果を示しています。 これは、大腸がん細胞株とマウス異種移植片モデルで放射線増感剤として評価されています 。 標準的な化学放射線療法にCRLX101を追加すると、腫瘍細胞におけるDNA修復と低酸素誘導因子1アルファ経路の活性化を阻害することにより、治療効果が大幅に向上しました 。 さらに、CRLX101は、がん幹細胞を標的とし、抗血管新生療法に対する抵抗性を阻害することで、乳がんの治療反応を改善する可能性について研究されています .
科学的研究の応用
CRLX101 has shown promise in various scientific research applications, particularly in the field of cancer treatment. It has been evaluated as a radiosensitizer in colorectal cancer cell lines and murine xenograft models . The addition of CRLX101 to standard chemoradiotherapy significantly increased therapeutic efficacy by inhibiting DNA repair and hypoxia-inducible factor 1 alpha pathway activation in tumor cells . Additionally, CRLX101 has been investigated for its potential to improve therapeutic responses in breast cancer by targeting cancer stem cells and impeding resistance to antiangiogenic therapy .
作用機序
類似化合物との比較
Physical Properties
- Density : 1.51 g/cm³
- Boiling Point : 757°C at 760 mmHg
- Refractive Index : 1.746
- Flash Point : 411.6°C
- CAS Registry Number : 110351-92-3 .
Biological Significance
While 20S-CPT is a potent topoisomerase I (Top1) inhibitor with established antitumor activity, 20R-CPT has received less attention due to its reduced bioactivity. The stereochemistry at C20 critically influences interactions with Top1: the 20S configuration enables optimal binding to the Top1-DNA complex, stabilizing DNA cleavage intermediates and inducing apoptosis . In contrast, 20R-CPT exhibits weaker Top1 inhibition and lower cytotoxicity .
Camptothecin derivatives are classified based on modifications to the A-, B-, or E-rings and stereochemical variations. Below is a comparative analysis of 20R-CPT with key analogues:
Table 1: Comparative Analysis of Camptothecin Analogues
*IC₅₀ values vary by cell line; data aggregated from multiple studies.
Key Findings:
Stereochemical Impact :
- The 20S configuration is essential for Top1 inhibition. 20R-CPT shows >100-fold lower activity than 20S-CPT due to suboptimal binding to the Top1-DNA complex .
- Homocamptothecins (hCPTs) with expanded E-rings demonstrate that 20S-hCPT retains high activity, while 20R-hCPT remains less potent .
Solubility and Stability: Parent CPTs (20R and 20S) suffer from poor water solubility and rapid lactone ring hydrolysis at neutral pH, limiting clinical utility. Derivatives like Irinotecan and Topotecan address this via hydrophilic modifications (e.g., carbamate or hydroxyl groups) . 20R-CPT’s lactone ring is particularly unstable, further reducing its bioavailability .
Clinical Relevance: 20S derivatives (e.g., Irinotecan, Topotecan) are FDA-approved for colorectal, ovarian, and lung cancers. Novel 20R-CPT derivatives, such as silatecans (e.g., 7-tert-butyldimethylsilyl-10-hydroxycamptothecin), show improved lipophilicity and blood stability but require further optimization .
Synthetic Strategies :
生物活性
20R-Camptothecin, a derivative of the naturally occurring alkaloid camptothecin, has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its ability to inhibit topoisomerase I (Top1). This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
The primary mechanism through which this compound exerts its antitumor effects is by inhibiting Top1. This enzyme is crucial for DNA replication and transcription, as it alleviates torsional strain in the DNA helix. When this compound binds to Top1, it stabilizes the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA breaks during replication. This ultimately triggers apoptosis in cancer cells .
Structure-Activity Relationship
The biological activity of camptothecin derivatives is heavily influenced by their chemical structure. Key modifications at various positions on the camptothecin scaffold can enhance or diminish their activity:
- Lactone Ring : The presence of a lactone ring is essential for antitumor activity. The lactone form is more active than the carboxylate form, which is less stable in aqueous solutions .
- Position Modifications : Modifications at positions 7 and 9 have been shown to tolerate various substituents without significantly affecting drug-protein interactions. For example, compounds with lipophilic groups at these positions often exhibit enhanced cytotoxicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various camptothecin derivatives, including this compound, against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to other leading chemotherapeutics. The mechanism was primarily attributed to its ability to induce DNA damage through Top1 inhibition .
Case Study 2: In Vivo Antitumor Activity
In animal models, administration of this compound resulted in substantial tumor regression in xenograft models of breast cancer. The compound demonstrated a favorable safety profile with manageable side effects, making it a promising candidate for further clinical development .
Q & A
Basic Research Questions
Q. How is the stereochemical configuration of 20R-Camptothecin validated experimentally?
Answer: The R-configuration at the C20 position is confirmed using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing coupling constants and nuclear Overhauser effect (NOE) correlations. X-ray crystallography provides definitive stereochemical evidence by resolving spatial arrangements in crystalline forms. For reproducible results, ensure sample purity (>95% by HPLC) and adherence to protocols for solvent selection (e.g., deuterated DMSO for NMR) .
Q. What are the standard methodologies for synthesizing this compound derivatives?
Answer: Semi-synthetic routes often start with natural camptothecin, followed by regioselective modifications at the C20 position. Key steps include:
- Hydroxylation : Use of chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to retain the R-configuration.
- Stability optimization : Lactone ring stabilization via pH-controlled formulations (e.g., buffered solutions at pH 4–5).
Document reaction conditions (temperature, solvent, catalyst ratios) meticulously to enable reproducibility .
Q. How do researchers address solubility challenges in this compound in vitro assays?
Answer: Employ co-solvents (e.g., DMSO at <0.1% v/v) or lipid-based carriers (liposomes, micelles) to enhance aqueous solubility without compromising bioactivity. Validate solubility via dynamic light scattering (DLS) and confirm cytotoxicity retention using control experiments (e.g., comparing free vs. formulated drug in MTT assays) .
Advanced Research Questions
Q. How can contradictions in reported topoisomerase-I inhibition data for this compound be resolved?
Answer: Discrepancies often arise from assay variability (e.g., enzyme source, ATP concentration). To reconcile findings:
- Standardize assays : Use recombinant human topoisomerase-I and consistent ATP levels.
- Control for lactone stability : Monitor lactone-to-carboxylate ratios using HPLC during experiments.
- Meta-analysis : Aggregate data from ≥5 independent studies, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables .
Q. What experimental designs are optimal for evaluating this compound’s tumor selectivity in vivo?
Answer:
- Orthotopic models : Implant tumor cells in organ-matched sites (e.g., colorectal cancer in murine cecum) to mimic physiological drug distribution.
- Pharmacokinetic (PK) profiling : Measure plasma/tissue concentrations via LC-MS/MS at multiple timepoints to correlate exposure with efficacy.
- Control cohorts : Include camptothecin analogs (e.g., SN-38) to benchmark selectivity. Report survival curves with hazard ratios and 95% confidence intervals .
Q. How can researchers systematically analyze this compound’s off-target effects in transcriptomic studies?
Answer:
- RNA sequencing : Apply a paired-end sequencing strategy (minimum 30M reads/sample) to capture splice variants.
- Pathway enrichment : Use tools like DAVID or GSEA with FDR correction (p<0.05) to identify dysregulated pathways.
- Validation : Perform qPCR on top 10 differentially expressed genes and cross-reference with protein-level data (Western blot) .
Q. Data Contradiction Analysis
Q. What strategies mitigate variability in this compound stability studies across labs?
Answer:
- Pre-analytical factors : Standardize storage conditions (-80°C, argon atmosphere) and thawing protocols.
- Analytical consistency : Use identical HPLC columns (e.g., C18 reverse-phase) and mobile phases (acetonitrile/0.1% TFA).
- Inter-lab calibration : Share reference samples between labs and report relative standard deviations (RSD) for critical parameters .
Q. Methodological Tables
Table 1. Key Analytical Parameters for this compound Characterization
特性
IUPAC Name |
(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149224 | |
Record name | 20R-Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110351-92-3 | |
Record name | 20R-Camptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20R-Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。